Bienvenue dans la boutique en ligne BenchChem!

CGK733

ATM/ATR kinase inhibition PI3K selectivity IC50 comparison

Choose CGK733 for its unique ability to completely reverse the senescent phenotype in primary human cells, a property not replicated by KU-55933 or LY294002. Its selectivity for ATM/ATR over other PIKKs (PI3K, mTOR, DNA-PK) eliminates confounding off-target effects, ensuring clean, reproducible data for DNA damage, senescence, and cyclin D1 degradation studies. This ATP-noncompetitive thiourea derivative is the literature-standard tool for ATM/ATR pathway interrogation.

Molecular Formula C23H18Cl3FN4O3S
Molecular Weight 555.8 g/mol
CAS No. 905973-89-9
Cat. No. B1684126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGK733
CAS905973-89-9
SynonymsCGK 733
CGK-733
CGK733
Molecular FormulaC23H18Cl3FN4O3S
Molecular Weight555.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)
InChIKeyHLCDNLNLQNYZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGK733 (CAS 905973-89-9): ATM/ATR Kinase Inhibitor for Cellular Senescence and Cancer Research


CGK733 is a synthetic small-molecule inhibitor that targets the serine/threonine kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-related), with reported IC50 values of approximately 200 nM in cell-free kinase assays . It was originally identified through a high-throughput phenotypic screen as a compound capable of reversing cellular senescence in human primary fibroblasts and mammary epithelial cells . The compound is a cell-permeable thiourea derivative that does not compete with ATP binding and exhibits selectivity against other PIKK family members, including PI3K, mTOR, and DNA-PK . CGK733 has been widely utilized in preclinical studies to dissect ATM/ATR signaling pathways in DNA damage response, cell cycle regulation, and cancer therapeutics .

Why CGK733 Cannot Be Replaced by Generic ATM or ATR Inhibitors


CGK733 occupies a unique functional niche among ATM/ATR pathway inhibitors due to its dual-targeting profile and a specific biochemical mechanism that distinguishes it from both selective ATM inhibitors (e.g., KU-55933) and broad-spectrum PIKK inhibitors (e.g., LY294002). While KU-55933 is a highly potent and selective ATM inhibitor (IC50 = 12.9 nM), it exhibits minimal activity against ATR, thereby failing to recapitulate the dual inhibition required for robust senescence reversal or cyclin D1 suppression observed with CGK733 . Conversely, LY294002 inhibits ATM and ATR only at high concentrations (~5 μM) and broadly suppresses PI3K signaling, introducing confounding off-target effects that obscure pathway-specific conclusions . CGK733 does not inhibit PI3K, mTOR, or DNA-PK at concentrations effective for ATM/ATR inhibition . Substituting CGK733 with these alternatives would compromise experimental reproducibility and invalidate comparisons to the extensive body of literature that specifically employs CGK733 to interrogate ATM/ATR-dependent phenotypes .

Quantitative Differentiation Evidence for CGK733: Head-to-Head Comparisons with Key Comparators


CGK733 vs. LY294002: 25-Fold Higher Potency for ATM/ATR Inhibition Without PI3K Pathway Interference

CGK733 exhibits significantly greater potency in inhibiting ATM and ATR kinases compared to the pan-PI3K/PIKK inhibitor LY294002. The IC50 of CGK733 for ATM/ATR is ~200 nM, whereas LY294002 requires a concentration of ~5 μM to achieve comparable inhibition, representing a 25-fold difference in potency . Furthermore, unlike LY294002, which broadly inhibits PI3K and other PIKK family members, CGK733 does not interfere with the cellular PI3K-PDK1-Akt signaling pathway at effective concentrations . This selectivity profile is critical for studies aiming to isolate ATM/ATR-specific effects from PI3K-dependent signaling.

ATM/ATR kinase inhibition PI3K selectivity IC50 comparison

CGK733 vs. KU-55933: Differential Cyclin D1 Suppression in Cancer Cell Lines

A comparative study evaluating the effects of ATM/ATR inhibitors on cell proliferation revealed a stark difference in cyclin D1 protein modulation between CGK733 and the selective ATM inhibitor KU-55933. In human cancer cell lines, treatment with CGK733 (20 μM) induced a rapid decline in cyclin D1 protein levels, mediated by ubiquitin-dependent proteasomal degradation . In contrast, KU-55933, even at concentrations sufficient to completely inhibit ATM kinase activity, did not produce a similar reduction in cyclin D1 levels . This functional divergence indicates that CGK733 engages cellular mechanisms beyond pure ATM catalytic inhibition—potentially involving ATR co-inhibition or alternative targets—that are essential for its potent anti-proliferative activity.

Cyclin D1 degradation Cell cycle arrest ATM inhibitor comparison

CGK733 Senescence Reversal: Quantitative Reduction in SA-β-Gal Activity Not Achieved by Genetic Knockdown Alone

In the seminal study identifying CGK733, treatment of senescent human BJ fibroblasts with the compound resulted in the complete disappearance of senescence-associated β-galactosidase (SA-β-gal) activity—a hallmark marker of cellular senescence . While siRNA-mediated knockdown of ATM and ATR also induced proliferation in senescent cells, the effect was quantitatively lesser than that achieved with CGK733 . This differential efficacy suggests that the small-molecule inhibition of ATM/ATR kinase activities by CGK733 is more efficient at reversing the senescence phenotype than genetic depletion of the proteins, potentially due to the preservation of scaffolding or non-catalytic functions of ATM/ATR that are lost upon knockdown.

Cellular senescence SA-β-galactosidase Phenotypic screening

CGK733 Synergizes with Taxol in HBV-Positive Hepatocellular Carcinoma: A Context-Specific Enhancement Not Observed with ATM-Selective Inhibitors

In Chk1-deficient HBV-positive hepatocellular carcinoma (HCC) cells (HepG2.2.15), the combination of CGK733 with the chemotherapeutic agent taxol produced a synergistic cytotoxic effect that is not characteristic of selective ATM inhibitors. Specifically, treatment with 5 μM CGK733 plus 10 nM taxol increased the proportion of multinucleated cells to 47%, compared to 18% with taxol alone, and reduced cell viability by approximately 68% relative to taxol alone . Western blot analysis revealed a ~3.2-fold upregulation of cleaved caspase-3, confirming enhanced apoptosis . This synergy is attributed to CGK733's ability to force premature mitotic exit in taxol-arrested cells, leading to mitotic catastrophe. Importantly, this effect is particularly pronounced in the context of HBV infection and Chk1 deficiency, highlighting a therapeutically relevant application where CGK733's dual ATM/ATR inhibition provides a distinct advantage over ATM-selective agents.

Hepatocellular carcinoma HBV-positive Taxol synergy Mitotic catastrophe

CGK733 PIKK Family Selectivity Profile: Sparing of DNA-PK, PI3K, and mTOR at Effective Concentrations

Biochemical profiling of CGK733 demonstrates a favorable selectivity window within the PIKK family. At concentrations up to 10 μM, CGK733 does not significantly inhibit the kinase activity of DNA-PK, PI3K, mTOR, or other kinases known to phosphorylate p53, including ERK, CK1, Cdk2, JNK, PKC, CAK, Chk1, PKR, and p38 . This selectivity contrasts with broad-spectrum PIKK inhibitors like wortmannin and LY294002, which exhibit potent inhibition of PI3K and related kinases at concentrations overlapping with ATM/ATR inhibition . The lack of DNA-PK inhibition is particularly notable, as many DNA damage response studies require the ability to distinguish between ATM/ATR-dependent and DNA-PK-dependent phosphorylation events. CGK733 enables such discrimination without the confounding effects introduced by pan-PIKK inhibitors.

Kinase selectivity PIKK family Off-target profiling

Recommended Application Scenarios for CGK733 in Research and Preclinical Development


Investigating ATM/ATR-Dependent DNA Damage Response Pathways Without PI3K Interference

CGK733 is optimally suited for studies requiring specific inhibition of ATM and ATR kinases in the context of DNA damage signaling. Its selectivity against PI3K, mTOR, and DNA-PK (Section 3, Evidence 5) allows researchers to attribute observed effects on checkpoint activation, DNA repair, and apoptosis directly to ATM/ATR, unlike experiments using LY294002 or wortmannin . Typical working concentrations range from 10–30 μM in cell culture, with effects on γH2AX phosphorylation and checkpoint signaling detectable within 1–24 hours .

Cellular Senescence Reversal and Aging Research

CGK733 is the only small-molecule tool that has been shown to completely reverse the senescent phenotype in primary human cells, as evidenced by the disappearance of SA-β-gal activity and the resumption of proliferation (Section 3, Evidence 3) . This makes it an essential reagent for studies aimed at understanding the molecular mechanisms of senescence, screening for novel anti-aging compounds, or developing therapeutic strategies for age-related diseases. The reversible nature of the senescence reversal upon CGK733 washout further supports its utility in dynamic studies of cellular aging.

Synergistic Combination Therapy Models in HBV-Associated Hepatocellular Carcinoma

In preclinical oncology research focused on HBV-positive liver cancer, CGK733 provides a unique tool for exploring combination strategies with microtubule-targeting agents like taxol. The documented synergy, characterized by enhanced multinucleation and caspase-dependent apoptosis (Section 3, Evidence 4), offers a defined experimental system for investigating mechanisms of mitotic catastrophe and drug resistance reversal . This application scenario is particularly relevant for researchers using HepG2.2.15 or similar HBV-infected cell models.

Functional Dissection of Cyclin D1 Regulation in Cell Cycle Studies

For investigators studying the ubiquitin-proteasome pathway and G1/S cell cycle progression, CGK733 serves as a specific inducer of cyclin D1 degradation. The differential effect between CGK733 and ATM-selective inhibitors like KU-55933 (Section 3, Evidence 2) provides a unique experimental paradigm to separate ATM catalytic activity from other functions of the ATM/ATR signaling network in regulating cell cycle proteins . This makes CGK733 a valuable reagent for studies requiring acute and reversible suppression of cyclin D1 without genetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGK733

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.